Spiro[chromane-2,1'-cyclobutan]-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10,13H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBBWZDEILKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Spiro Chromane 2,1 Cyclobutan 4 Ol Formation and Reactions
Proposed Reaction Pathways for Spiro[chromane-2,1'-cyclobutan]-4-ol Synthesis
The synthesis of the this compound framework likely involves the formation of key intermediates such as spirochromanones, which can then be modified. Understanding the fundamental reactions like dehydration and halogenation is crucial for devising synthetic routes and predicting reactivity.
The dehydration of alcohols is a classic organic transformation used to introduce unsaturation by forming alkenes. libretexts.org For a secondary alcohol like this compound, the reaction typically proceeds via an E1 (unimolecular elimination) mechanism, especially in the presence of a strong acid catalyst such as sulfuric or phosphoric acid at elevated temperatures. libretexts.orgyoutube.com
The mechanism involves three primary stages: chemguide.co.uk
Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a weak base, accepting a proton from the acid catalyst to form an alkyloxonium ion. libretexts.orgyoutube.com This step is crucial as it converts the poor leaving group (–OH) into a very good leaving group (–OH2, water). youtube.com
Formation of a Carbocation: The protonated alcohol loses a molecule of water to generate a carbocation intermediate. chemguide.co.uk In the case of this compound, this would be a secondary carbocation at the C4 position of the chromane (B1220400) ring.
Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. libretexts.org
For complex cyclic alcohols, the dehydration process can be intricate. The abstraction of a proton can occur from different adjacent carbons, potentially leading to a mixture of alkene products. chemguide.co.uk Furthermore, studies on the hydrothermal dehydration of cyclic diols have shown that such molecules can be recalcitrant to dehydration compared to simpler mono-alcohols. nih.gov This reduced reactivity is influenced by factors like intramolecular hydrogen bonding, which can affect the balance between E1 and E2 elimination pathways. nih.gov
Table 1: Mechanistic Steps for E1 Dehydration of this compound
| Step | Description | Intermediate/Product |
| 1 | The hydroxyl group at C4 is protonated by an acid catalyst (e.g., H₂SO₄). | Protonated spirochroman-4-ol (alkyloxonium ion) |
| 2 | The C-O bond breaks, and a water molecule departs as a leaving group. | Secondary carbocation at C4 |
| 3 | A base removes a proton from an adjacent carbon (C3). | Spiro[chromene-2,1'-cyclobutane] |
Halogenated organic molecules are pivotal intermediates in synthesis, often serving as precursors for cross-coupling reactions or influencing biological activity. nih.gov The introduction or removal of a halogen atom from a spirochromanone derivative, a potential precursor to this compound, can be accomplished through various mechanisms.
Enzymatic halogenation offers a highly specific method for this transformation. Flavin-dependent halogenases (FDHs), for instance, are capable of regioselective halogenation of complex aromatic structures, such as the indole (B1671886) ring of tryptophan. nih.gov A similar enzymatic strategy could potentially be employed to selectively halogenate the aromatic ring of a spirochromanone precursor.
Conversely, synthetic halogenation methods may involve electrophilic aromatic substitution on the benzene (B151609) ring of the chromanone core or radical halogenation at allylic or benzylic positions, depending on the specific substrate and reaction conditions. Dehalogenation reactions are also significant, often accomplished using reducing agents or catalytic hydrogenation, to remove a halogen that may have been used as a directing or activating group during the synthesis. The antibiotic vancomycin, for example, shows a significant drop in bioactivity upon the removal of its chlorine atoms. nih.gov
Table 2: Comparison of Halogenation Approaches for Chromanone Systems
| Method | Reagents/Catalyst | Mechanism | Selectivity |
| Enzymatic | Flavin-dependent halogenase, O₂, halide salt | Enzyme-controlled substrate binding and reaction | High regioselectivity |
| Electrophilic | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | Governed by existing ring substituents |
| Radical | N-Bromosuccinimide (NBS), light/initiator | Free radical chain reaction | Selective for allylic/benzylic positions |
Cycloaddition Mechanism Elucidation
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic frameworks in an atom-economical manner. researchgate.net The formation of both the six-membered chromane ring and the four-membered cyclobutane (B1203170) ring of this compound can be explained through various cycloaddition pathways.
The construction of six-membered rings can be achieved through [3+3] cycloaddition, where two three-atom components are combined. A formal [3+3] cycloaddition approach has been identified as a viable strategy for the synthesis of chromene and chromane skeletons. acs.org This pathway would involve reacting a three-atom synthon that provides the C-C-C unit of the pyran ring with another three-atom component providing the O-C-C fragment, or a variation thereof, to form the heterocyclic ring. While less common than [4+2] cycloadditions, this method provides an alternative route to the chromane core. More advanced methods, such as the rhodium-catalyzed tandem C-H activation and [3+2] annulation, have been developed to create complex spirocyclic systems, highlighting the versatility of cyclization strategies in modern organic synthesis. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most efficient methods for forming six-membered rings and is widely used in synthesis. libretexts.orgmdpi.com The chromane ring system can be constructed using this reaction. For instance, the [4+2] cycloaddition between a chromone-fused diene (such as a 3-vinylchromone, acting as the four-π-electron component) and a suitable dienophile (the two-π-electron component) can yield dihydroxanthone derivatives, which contain the chromane moiety. researchgate.net
The mechanism of these reactions can be either a concerted, pericyclic process or a stepwise pathway involving zwitterionic or diradical intermediates. mdpi.com The exact pathway often depends on the electronic nature of the reactants. DFT calculations have been used to show that reactions involving highly polar reactants, such as nitroalkenes, tend to proceed through zwitterionic intermediates. mdpi.com Furthermore, transition metals are often used to catalyze [4+2] cycloadditions, enabling reactions that may not proceed under thermal conditions and allowing for greater control over stereochemistry. researchgate.net
Table 3: Key Components in a [4+2] Cycloaddition for Chromane Synthesis
| Component | Role | Example |
| Diene | 4-π electron system | 3-Vinylchromone |
| Dienophile | 2-π electron system | Enamine or substituted alkene |
| Catalyst (optional) | Lewis Acid or Transition Metal | La(NO₃)₃, Copper, Palladium |
| Product | 6-membered heterocyclic ring | Dihydroxanthone / Chromane derivative |
The formation of the cyclobutane ring in this compound is best explained by a photochemical [2+2] cycloaddition. researchgate.net This reaction is a cornerstone of photochemistry, enabling the synthesis of strained four-membered rings that are often inaccessible through thermal methods. fiveable.menih.gov The reaction typically occurs between two alkene-containing molecules, where at least one of them can be excited by light. acs.org
The generally accepted mechanism for the [2+2] photocycloaddition of an enone (or a similar conjugated system) with an alkene is a stepwise process: wikipedia.org
Photoexcitation: The enone absorbs UV or visible light, promoting an electron to a higher energy molecular orbital, forming a short-lived singlet excited state (S₁). fiveable.mewikipedia.org
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). wikipedia.org
Intermediate Formation: The triplet state enone interacts with the ground-state alkene to form a triplet diradical intermediate. wikipedia.org
Ring Closure: Spin inversion of the triplet diradical to a singlet diradical allows for the final bond formation, closing the four-membered ring to yield the cyclobutane product. wikipedia.org
This photochemical approach is highly valuable as it can be performed under mild conditions and often exhibits high levels of regio- and stereoselectivity, making it a powerful tool for constructing complex molecular architectures like spirocycles. researchgate.netfiveable.me
Table 4: Mechanistic Sequence of Photochemical [2+2] Cycloaddition
| Step | Process | Key Species Involved |
| 1 | Absorption of Light | Ground-state enone, photon (hν) |
| 2 | Excitation & Intersystem Crossing | Singlet excited state (S₁), Triplet excited state (T₁) |
| 3 | Reaction with Alkene | Triplet enone, ground-state alkene |
| 4 | Intermediate Formation | Triplet diradical |
| 5 | Spin Inversion & Ring Closure | Singlet diradical, Cyclobutane product |
Radical and Ionic Intermediate Pathways
The formation and transformation of this compound can proceed through various reactive intermediates, including those involving radical and ionic species. Understanding these pathways is crucial for predicting reaction outcomes and designing synthetic strategies.
Single-Electron Oxidation Processes and Distonic Radical Cation Intermediates
While direct experimental studies on the single-electron oxidation of this compound are not prominently documented, the mechanism can be inferred from extensive research on related phenol (B47542) derivatives and heterocyclic systems. The phenolic hydroxyl group within the chromanol structure is susceptible to oxidation. A single-electron transfer (SET) from the phenol moiety can generate a radical cation. acs.org The formation of phenoxyl radicals from neutral phenols can occur through direct hydrogen atom transfer (HAT) or via a proton-coupled electron transfer (PCET), which involves the initial formation of a radical cation followed by deprotonation. nih.govresearchgate.net
In this context, electrochemical oxidation represents a plausible method for initiating such transformations. acs.orgchemrxiv.org Upon single-electron oxidation, the resulting intermediate could exist as a distonic radical cation . acs.orgnih.gov A distonic cation is a species where the charge and radical sites are spatially separated within the same molecule. nih.govacs.org For a molecule like this compound, oxidation at the phenol ring would place the positive charge and radical spin density primarily on the aromatic system. acs.org Theoretical calculations and in-situ spectroscopy on other heterocyclic systems have shown that distonic radical cations can be key intermediates, facilitating subsequent reactions like carbon-atom migration or skeletal rearrangements. acs.orgchemrxiv.org Such an intermediate, derived from this compound, would be highly electrophilic and could undergo various subsequent transformations, although this remains a theoretical pathway pending specific experimental validation.
Hydride Transfer Mechanisms in Annulation Reactions
Annulation reactions, which involve the formation of a new ring, are fundamental to the synthesis of the chromane core of this compound. Hydride transfer is a key mechanistic step in many such cyclization processes. A hydride anion (H⁻) is generally a poor nucleophile but can be delivered from a sigma bond, such as a B-H or Al-H bond, in a process known as hydride transfer reduction. youtube.com
In the context of chromane synthesis, a tandem annulation process involving a acs.orgnih.gov-hydride transfer has been identified as a key step for the formation of related isochroman (B46142) structures. rsc.org This type of reaction can be catalyzed by a Lewis acid, which activates a precursor molecule to form an oxocarbenium ion. A subsequent intramolecular acs.orgnih.gov-hydride shift can occur, where a C-H bond adjacent to the carbocation interacts with the empty p-orbital, leading to the migration of a hydride. masterorganicchemistry.com This redox-neutral process allows for the functionalization of a C-H bond and subsequent cyclization. Such hydride shuttle catalysis enables the regioselective functionalization of molecules by reversibly abstracting a hydride. nih.gov In the synthesis of the this compound skeleton, a similar Lewis acid-catalyzed annulation could be envisioned, where an intermediate oxocarbenium ion undergoes an intramolecular hydride transfer to facilitate the ring-closing Friedel-Crafts-type reaction, thus forming the chromane ring.
Ring-Opening and Ring-Closing Metathesis Mechanisms
Olefin metathesis has become a powerful tool for the formation of complex cyclic and spirocyclic systems. Both ring-closing metathesis (RCM) and ring-opening metathesis (ROM) are mechanistically relevant to the synthesis and potential derivatization of this compound.
Ring-Closing Metathesis (RCM) is a versatile method for constructing the chromane ring system from an appropriately substituted precursor containing two terminal olefins. This intramolecular reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, generates a carbon-carbon double bond to form the heterocyclic ring. RCM has been successfully applied to create novel macrocycles from spiro-chromanone precursors, demonstrating its utility in this class of compounds.
| Substrate | Catalyst (mol%) | Reaction Time | Product | Yield |
|---|---|---|---|---|
| 8-Allyl-7-((5-bromopentyl)oxy)spiro[chromane-2,1'-cyclohexan]-4-one Dimer | Grubbs II (3 mol%) | 1 h (reflux) | (Z)-Macrocycle | 72% |
| 8-Allyl-7-((3-bromopropyl)oxy)spiro[chromane-2,1'-cyclohexan]-4-one Dimer | Grubbs II (3 mol%) | 1 h (reflux) | (Z)-Macrocycle | 65-80% |
Ring-Opening Metathesis (ROM) and the subsequent Ring-Opening Metathesis Polymerization (ROMP) are particularly relevant to the cyclobutane portion of the target molecule. The strained cyclobutene (B1205218) ring is known to readily undergo ROMP. beilstein-journals.org While the cyclobutane ring in this compound is saturated, it could be derived from a cyclobutene precursor. Research on spiro-annulated cyclobutane derivatives has utilized a combination of [2+2] cycloaddition and ring-rearrangement metathesis as key steps. Furthermore, studies on substrates containing both cyclobutene and less-strained cycloalkene moieties (like norbornene) have shown that selective ROMP of the cyclobutene can be achieved by carefully controlling reaction conditions, such as using a specific catalyst and solvent at low temperatures. beilstein-journals.orgrsc.org This suggests that a precursor to this compound containing an unsaturated cyclobutene ring could be selectively opened, providing a pathway to polymeric materials or further functionalized structures.
Stereochemical Control in Reaction Pathways
The structure of this compound contains multiple stereocenters, including the spiro carbon at C-2 and the hydroxyl-bearing carbon at C-4. The control of the relative and absolute stereochemistry during its synthesis is a significant challenge.
The stereochemical outcome of the reduction of the precursor, spiro[chroman-2,1'-cyclobutan]-4-one (B1427130), to the corresponding alcohol is critical. The relative stereochemistry of the protons at C-3 and C-4 in related spiro[chroman-2,1'-cycloalkan]-4-ols has been investigated using NMR spectroscopy. The coupling constant (J-value) between these protons provides insight into their dihedral angle and thus their cis/trans relationship. For example, in related 3-chlorochroman-4-ols, a larger coupling constant (J₃,₄ = 8-10 Hz) is indicative of a trans relationship, while a smaller coupling constant (J₃,₄ = 4 Hz) suggests a cis relationship between the protons. This data is crucial for determining the stereochemistry of the reduction product.
| Compound Type | Proton Relationship | Observed J₃,₄ Coupling Constant (Hz) |
|---|---|---|
| cis-3-Bromochroman-4-ol | cis | 4 |
| trans-3-Chlorochroman-4-ol | trans | 8-10 |
Furthermore, catalyst choice can profoundly influence stereochemical outcomes in the synthesis of spirocyclic compounds. nih.gov In the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the use of different acid catalysts (e.g., methanesulfonic acid vs. p-toluenesulfonic acid) under controlled solvent conditions allowed for the diastereoselective isolation of products. This principle of catalyst-controlled stereoselection is directly applicable to the synthesis of this compound, where the choice of reducing agent or acid/base catalyst in cyclization steps could favor the formation of one diastereomer over another.
Structural Analysis and Spectroscopic Characterization in Research Contexts
Conformational Analysis of Spiro[chromane-2,1'-cyclobutan]-4-ol and Analogues
The conformational landscape of this compound and its analogues is primarily dictated by the stereochemistry at the spirocenter (C-2) and the C-4 hydroxyl group, as well as the puckering of the dihydropyran and cyclobutane (B1203170) rings. The inherent rigidity of the spirocyclic system significantly influences the spatial arrangement of substituents, which in turn can affect the molecule's properties and interactions. nih.gov
In related spiro[chroman-2,1'-cycloalkan]-4-ols, the dihydropyran ring typically adopts a half-chair conformation. The orientation of the hydroxyl group at C-4 can be either axial or equatorial. The reduction of the parent spiro[chroman-2,1'-cycloalkan]-4-ones with sodium borohydride (B1222165) generally leads to the formation of a mixture of diastereomeric alcohols. The relative stereochemistry of these alcohols is influenced by the steric hindrance posed by the spiro-fused cycloalkane ring, which directs the approach of the hydride reagent.
For instance, in the reduction of 3-bromospiro[chroman-2,1'-cycloalkan]-4-ones, the stereochemical outcome is complex and dependent on reaction conditions. While reduction with sodium borohydride can yield the corresponding chroman-4-one as a major product, under certain conditions, the formation of a cis-bromohydrin has been observed, as suggested by a 3J3,4 coupling constant of 4 Hz in the 1H NMR spectrum.
The size of the spiro-fused cycloalkane ring also plays a role in the conformation of the chromane (B1220400) moiety. Studies on spiro[chroman-2,1'-cycloalkanes] have shown that variations in the cycloalkane ring size (from cyclopentyl to cycloheptyl) can induce subtle changes in the bond angles and torsional strain within the chromane system, which can be observed in their spectroscopic data.
Spectroscopic Studies for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms within the molecule. In the case of spiro[chroman-2,1'-cycloalkan]-4-ols, the reduction of the C-4 ketone to a hydroxyl group introduces significant changes in the NMR spectra.
The protons at C-3 of the chromane ring, which typically appear as a singlet around δ 2.7 ppm in the parent chromanone, are shifted upfield in the corresponding chromanol. Furthermore, due to the creation of a new chiral center at C-4, the C-3 protons become diastereotopic and exhibit a more complex multiplet. The signal for the proton at C-4 (H-4) is also diagnostic. For instance, in the spiro[chroman-2,1'-cyclopentan]-4-ol analogue, the H-4 signal appears as a triplet. In contrast, for the cyclohexane (B81311) and cycloheptane (B1346806) analogues, the same proton gives rise to a more complex four-peak signal, indicating a change in the coupling interactions due to the different conformations of the spiro-fused ring.
In the 13C NMR spectra of related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the spiro-carbon (C-2) typically resonates in the range of δ 82.10–84.9 ppm, providing a characteristic marker for this class of compounds. mdpi.com For other spiro compounds, such as fluorenylspirohydantoins, the spiro-carbon signal can be found around δ 73 ppm. researchgate.net
Mass Spectrometry (MS):
Mass spectrometry is crucial for determining the molecular weight and elemental composition of these compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
| Spectroscopic Data for a Representative Spiro[chroman-3,3'-thiochroman]-4-one Analogue | |
| Technique | Observed Data |
| 1H NMR (500 MHz, CDCl3) | δ = 7.76-7.74 (m, 1H), 7.63 (d, J = 7.6 Hz, 1H), 7.47 (s, 1H), 7.31-7.17 (m, 4H), 6.86-6.83 (m, 1H), 6.68 (d, J = 8.2 Hz, 1H), 6.63 (s, 1H), 5.84 (dd, J = 38.0, 1.4 Hz, 2H), 5.63 (d, J = 24.0 Hz, 2H), 4.79 (d, J = 12.6 Hz, 1H), 4.64 (d, J = 12.6 Hz, 1H), 3.12 (s, 1H) |
| 13C NMR (125 MHz, CDCl3) | δ = 193.85, 160.42, 148.04, 146.88, 136.10, 133.29, 132.31, 127.92, 127.59, 127.43, 126.82, 125.39, 125.27, 121.03, 120.93, 117.34, 115.76, 111.72, 110.92, 101.80, 71.95, 66.75, 50.66, 48.47 |
| HRMS (ESI) | calcd for C24H17BrO5SNa (M + Na+) 518.9878, found 518.9897 |
| Data for (2'R,3S,4'R)-2'-(5-bromobenzo[d] researchgate.netdioxol-4-yl)-4'-hydroxyspiro[chroman-3,3'-thiochroman]-4-one. rsc.org |
Chiral Recognition and Enantiomeric Excess Determination Methods (e.g., High-Performance Liquid Chromatography)
Given that this compound possesses at least two chiral centers (C-2 and C-4), it can exist as a mixture of enantiomers and diastereomers. The determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) is therefore a critical aspect of its characterization, particularly in the context of asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for this purpose.
The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For various spirochromane derivatives, polysaccharide-based chiral stationary phases, such as those modified with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), have proven to be effective. rsc.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The ratio of these solvents is optimized to achieve the best resolution and retention times.
For example, in the analysis of spiro[chroman-3,3'-thiochroman]-4-one derivatives, a Chiralpak IC column with an isopropanol/hexane eluent (10/90) at a flow rate of 1.0 mL/min and UV detection at 254 nm was successfully employed to separate the enantiomers and determine the enantiomeric excess. rsc.org
| Representative Chiral HPLC Conditions for Spirochromane Analogues | |
| Parameter | Condition |
| Column | Chiralpak IC |
| Mobile Phase | i-propanol/hexane = 10/90 |
| Flow Rate | 1.0 mL/min |
| Detection | UV, λ = 254 nm |
| Result | tmajor = 8.6 min, tminor = 13.0 min, ee = 98%, dr = 17.0:1 |
| Data for (2'R,3S,4'R)-2'-(5-bromobenzo[d] researchgate.netdioxol-4-yl)-4'-hydroxyspiro[chroman-3,3'-thiochroman]-4-one. rsc.org |
Synthesis of Oxidized Analogues: Spiro[chroman-2,1'-cyclobutan]-4-ones
The oxidation of the secondary alcohol at the C-4 position of this compound to its corresponding ketone, Spiro[chroman-2,1'-cyclobutan]-4-one (B1427130), is a fundamental transformation. This ketone serves as a crucial precursor for a wide range of further chemical elaborations.
The synthesis of the parent spiro-ketones is often achieved through the condensation of 2-hydroxyacetophenone (B1195853) with a cycloalkanone, such as cyclobutanone (B123998), via an enamine intermediate. The resulting Spiro[chroman-2,1'-cyclobutan]-4-ones can then be reduced, for example with sodium borohydride, to yield the parent alcohol, this compound.
Conversely, the direct oxidation of the alcohol back to the ketone is a standard procedure in organic synthesis. For instance, research on related spiro[chroman-2,1'-cycloalkan]-4-ols has demonstrated that oxidation of 3-bromo-substituted chroman-4-ols using chromium trioxide effectively yields the corresponding 3-bromospiro[chroman-2,1'-cycloalkan]-4-ones. This oxidative step is critical for accessing analogues with varied functionalities.
Table 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one and its Precursor
| Reaction Type | Starting Material(s) | Product | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | 2-Hydroxyacetophenone, Cyclobutanone | Spiro[chroman-2,1'-cyclobutan]-4-one | Enamine-mediated pathway | |
| Reduction | Spiro[chroman-2,1'-cyclobutan]-4-one | This compound | Sodium borohydride (NaBH₄) | |
| Oxidation | 3-Bromospiro[chroman-2,1'-cyclobutan]-4-ol | 3-Bromospiro[chroman-2,1'-cyclobutan]-4-one | Chromium trioxide (CrO₃) |
Modifications of the Chromane Ring System
The chromane portion of the molecule presents numerous opportunities for derivatization, including substitution on the aromatic ring and modification of the heterocyclic pyran ring.
The C-3 position, being adjacent to the carbonyl group in the ketone form and the hydroxyl group in the alcohol form, is activated for electrophilic substitution. Halogenation at this position has been explored as a route to functionalized analogues.
Studies on the related spiro[2H-chromen-2,1'-cycloalkanes]—the dehydrated form of the title compound—show that reaction with halogens like bromine and chlorine leads to the formation of 3,4-dihalogenospiro[chroman-2,1'-cycloalkanes]. Subsequent hydrolysis of these di-halogenated compounds selectively displaces the halogen at the benzylic C-4 position to produce 3-halogenochroman-4-ols.
Alternatively, direct bromination of Spiro[chroman-2,1'-cycloalkan]-4-ones can be performed to introduce a bromine atom at the C-3 position. However, attempts to reduce these 3-bromo ketones back to the corresponding cis-bromohydrins using sodium borohydride in boiling methanol (B129727) were complicated, often resulting in dehalogenation and formation of the parent chroman-4-one.
A significant area of research involves replacing the cyclobutane ring with a nitrogen-containing heterocycle, leading to Spiro[chromane-2,4'-piperidine]-4(3H)-one analogues. These compounds are recognized as important pharmacophores and are structural components in many drug candidates. nih.govresearchgate.net Their synthesis is often achieved via a multicomponent reaction, such as the Kabbe condensation, involving a 2-hydroxyacetophenone, a cyclic ketoamide (e.g., a piperidone derivative), and an amine. researchgate.net These analogues have been extensively investigated for a variety of biological activities. researchgate.netnih.govnih.gov
Table 2: Research on Spiro[chromane-2,4'-piperidine]-4(3H)-one Analogues
| Analogue Series | Synthetic Method | Investigated Activity | Reference |
|---|---|---|---|
| Substituted Spiro[chromane-2,4'-piperidines] | Kabbe Condensation | Anticancer, Anti-tuberculosis | researchgate.netresearchgate.net |
| Novel Spiro[chromanone-2,4'-piperidine]-4-ones | Multicomponent Synthesis | Inhibitors of bacterial fatty acid synthesis | nih.gov |
| Various Spiro[chroman-2,4'-piperidin]-4-ones | Design and Synthesis | Acetyl-CoA carboxylase (ACC) inhibitors | nih.gov |
Another important class of derivatives is formed by fusing the chromane system at the C-3 position with an indolinone core, creating Spiro[chromane-3,3'-indolin]-2'-ones. These complex heterocyclic structures are of great interest in medicinal chemistry. An asymmetric synthesis for these compounds has been developed, utilizing an organocatalytic reflexive-Michael (r-M) reaction. rsc.orgnih.gov This method involves the reaction between unmodified hydroxyenals and (E)-3-alkylideneindolin-2-ones, catalyzed by a chiral aminocatalyst, to produce the desired spiro compounds with high diastereo- and enantioselectivities. rsc.orgnih.gov The resulting chiral spiro-oxindoles can be further transformed into a variety of functionalized spiranes. rsc.orgnih.gov
While the outline specifies spiro-fusion at the C-3 position with a cyclohexane ring, published research more commonly describes fusion at the C-2 position. For instance, Spiro[chromane-2,1'-cyclohexane]-4,4'-dione has been synthesized from 2-hydroxyacetophenone and 1,4-dioxaspiro[4.5]decan-8-one through a Kabbe condensation approach. researchgate.net The synthesis of spiro[2H-chromen-2,1'-cycloalkanes], including the cyclohexane variant, proceeds from the corresponding spiro[chroman-2,1'-cycloalkan]-4-ones. rsc.org Although less common, spiro-fusion at C-3 has been achieved with other rings, such as in the synthesis of spiro[chromane-3,1'-cyclopropane]-4-one-2'-carboxylates, indicating that the synthesis of the cyclohexane analogue is theoretically feasible. researchgate.net
Cyclobutane Ring Modifications and Diversification
The cyclobutane ring is a key structural feature, imparting a specific three-dimensional conformation and rigidity to the molecule. While direct chemical modification of the existing cyclobutane ring in this compound is not widely reported, the synthesis of analogues with diverse cyclobutane moieties is a subject of academic interest. The unique puckered structure of cyclobutane is often crucial for biological activity, and replacing it with other rings like cyclopentane (B165970) or cyclohexane can lead to a significant loss of potency in certain contexts. ru.nl
The synthesis of spiro-annulated cyclobutane derivatives can be achieved through various methods, such as ketene (B1206846) [2+2] cycloaddition reactions. These strategies allow for the construction of complex polycyclic systems containing a spiro-cyclobutane core. For example, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been accomplished via the spirolation of indene-1,3-dione with 1,3-dibromopropane (B121459) under phase-transfer catalysis. ajgreenchem.com Such synthetic routes provide a pathway to novel spiro-cyclobutane compounds that can be used as building blocks for more complex molecules, highlighting the importance of this structural motif in modern medicinal chemistry. ru.nl
Derivatization and Analogue Synthesis for Academic Exploration
Derivatization and Analogue Synthesis
The synthesis of derivatives where the cyclobutane (B1203170) ring of a spiro compound is part of a more complex, fused (annulated) system is a subject of academic interest. These modifications can significantly alter the molecule's three-dimensional structure and properties. General synthetic strategies applicable for creating such derivatives include multi-step reactions that build additional rings onto the cyclobutane moiety.
Key synthetic approaches for academic exploration include:
Ketene (B1206846) [2+2] Cycloaddition and Metathesis: A concise synthesis of spiro-annulated cyclobutane derivatives can be achieved through a combination of ketene [2+2] cycloaddition followed by ring-rearrangement metathesis (RRM). This strategy allows for the construction of complex tetracyclic and pentacyclic systems containing a [5/5/4] core unit, which can serve as building blocks for other complex molecules.
Catalytic Arylboration: The functionalization of spirocyclic cyclobutenes via catalytic arylboration presents a modern method for creating highly substituted spirocyclic cyclobutanes. nih.gov This one-step process can be catalyzed by either a combination of copper and palladium or by nickel, depending on the specific substrates involved. nih.gov This method is valuable for introducing aryl and boryl groups across the double bond of a cyclobutene (B1205218) precursor, enabling the rapid generation of molecular complexity. nih.gov
These approaches are primarily aimed at creating novel molecular architectures for further study rather than specific, pre-defined biological targets. The research provides a toolbox for chemists to build complex spiro-annulated systems. nih.gov
Table 1: Synthetic Methodologies for Spiro-annulated Cyclobutane Derivatives
| Methodology | Key Reactions | Starting Materials (General) | Resulting Structure | Reference |
| Ketene Cycloaddition & Metathesis | [2+2] Cycloaddition, Allylation, Ring-Rearrangement Metathesis (RRM) | Norbornadiene, Dicyclopentadiene | Tetracyclic and pentacyclic derivatives with a [5/5/4] core | |
| Catalytic Arylboration | Alkene Difunctionalization | Spirocyclic Cyclobutenes, Arylboronic Acids | Polysubstituted Spiro[3.n]alkanes | nih.gov |
The synthesis of analogues where the cyclobutane ring is replaced by a cyclopropane (B1198618) ring, and where the spiro-center is shifted, represents another avenue of academic exploration. Spiro-cyclopropanes are strained ring systems that can impart unique conformational constraints and properties to a molecule. nih.gov While direct analogues of this compound featuring a spiro-cyclopropane at the 2-position are not extensively detailed, related structures such as spiro[chromane-3,1'-cyclopropane]-4-one derivatives have been synthesized. researchgate.net
A common method for generating spiro-cyclopropane structures involves the reaction of diazoalkanes with electron-deficient alkenes. nih.gov For instance, the synthesis of spiro-cyclopropane derivatives has been achieved through the photolysis of pyrazolines, which are themselves formed from the 1,3-dipolar cycloaddition of diazopropane (B8614946) with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives. nih.gov In the context of chromanones, research has demonstrated the synthesis of spiro[chromane-3,1′-cyclopropane]-4-one-2′-carboxylates, showcasing the construction of a spiro-cyclopropane ring adjacent to the carbonyl group of the chromanone core. researchgate.net
Table 2: Synthesis of Spiro-Cyclopropane Analogues
| Target Compound Class | Synthetic Approach | Key Intermediates | Notes | Reference |
| Spiro-Cyclopropanes | 1,3-Dipolar Cycloaddition & Photolysis | Pyrazolines from diazoalkanes and alkenes | General method for cyclopropane ring formation | nih.gov |
| Spiro[chromane-3,1′-cyclopropane]-4-one-2′-carboxylates | Not specified in detail | 3-Arylidene-4-chromanones | Demonstrates synthesis of a related chromanone-spiro-cyclopropane system | researchgate.net |
Replacing carbon atoms within the spirochromane scaffold with heteroatoms like phosphorus or nitrogen leads to novel heterocyclic systems with distinct chemical and electronic properties. rsc.orgnih.gov A notable area of research is the synthesis of phosphacoumarins, where a phosphorus atom is incorporated into the coumarin (B35378) or chromane (B1220400) structure. nih.govnih.govnih.govresearchgate.net
A significant synthetic achievement in this area is the regio- and diastereoselective synthesis of novel pyrrolidine-fused spiro-dihydrophosphacoumarins. nih.govnih.govresearchgate.net This synthesis is accomplished through an intermolecular [3+2] cycloaddition reaction. The key reactants are phosphacoumarins, which react with azomethine ylides generated in situ from the reaction of ninhydrin (B49086) and various amino acids. nih.gov The reaction proceeds by refluxing the components in ethanol, yielding the target spiro compounds. nih.gov While the reaction proceeds smoothly with yields up to 96% according to NMR data, isolated yields can be lower due to the degradation of the products during silica (B1680970) gel column chromatography. nih.gov
This synthetic route provides access to otherwise inaccessible spiro-phosphacoumarin derivatives. nih.govnih.govresearchgate.net Further academic exploration includes the synthesis of other phosphorus-containing spiro polycycles, such as those with a spiroamine group, which are prepared from precursors like N-phosphorylated diaminocarbenes. nuph.edu.uasemanticscholar.org
Table 3: Synthesis of Pyrrolidine-Fused Spiro-Dihydrophosphacoumarins
| Starting Phosphacoumarin | Amino Acid | Product Yield (Isolated) | Reference |
| Phosphacoumarin 1a | Sarcosine | 53% | nih.gov |
| Phosphacoumarin 1b-e | Various Amino Acids | Not specified individually, but noted to be lower than NMR yields | nih.gov |
Applications of Spiro Chromane 2,1 Cyclobutan 4 Ol and Its Scaffold in Organic Synthesis
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Construction
The rigid and three-dimensional structure of spiro compounds makes them valuable building blocks in the synthesis of complex molecules. sigmaaldrich.comrsc.org The spiro[chromane-2,1'-cyclobutane] scaffold introduces a defined spatial arrangement of substituents, which can be crucial for biological activity and for directing the stereochemical outcome of subsequent reactions.
While direct examples involving Spiro[chromane-2,1'-cyclobutan]-4-ol are not documented, related spiro-annulated cyclobutane (B1203170) derivatives have been utilized as key building blocks in the synthesis of complex polycyclic frameworks, such as those found in angular triquinanes and presilphiperfolanes. The strained cyclobutane ring can participate in various ring-opening and rearrangement reactions to construct larger ring systems. The chromane (B1220400) moiety, with its embedded phenol (B47542) ether, offers sites for further functionalization or participation in cyclization reactions.
Strategies for Natural Product Total Synthesis Incorporating Spirocyclic Units
Spirocycles are integral features of numerous natural products, and their construction is often a key challenge in total synthesis. rsc.org
Many marine natural products feature complex spiroketal or spirocarbocyclic systems. chemrxiv.org Although no marine natural products containing the specific Spiro[chromane-2,1'-cyclobutane] core have been reported, the general strategies for spirocycle formation are relevant. These strategies often involve intramolecular cyclizations, cycloadditions, or rearrangement reactions.
Terpenoids and alkaloids are rich sources of spirocyclic structures. For instance, the total synthesis of spirocurcasone, a terpenoid, involved a key ring-closing metathesis to form the spiro ring. researchgate.net In the realm of alkaloids, spiro-oxindoles are a prominent class, and their synthesis often relies on the construction of the spirocyclic core through various cyclization strategies. The incorporation of a chromane moiety, as in this compound, could lead to novel alkaloid-like scaffolds with unique biological properties.
Advanced Organic Reaction Development Utilizing the this compound Scaffold
The unique structural and electronic properties of spiro compounds can be exploited in the development of new organic reactions. The strain in the cyclobutane ring of this compound could be harnessed to drive reactions such as ring expansions or rearrangements under thermal, photochemical, or catalytic conditions. The chromanol moiety can direct reactions or be transformed into other functional groups, enabling a cascade of chemical transformations.
Development of Chiral Ligands and Catalysts Featuring Spirocyclic Motifs
Chiral spirocyclic scaffolds are considered "privileged" in the design of ligands for asymmetric catalysis due to their rigid conformation, which can create a well-defined chiral environment around a metal center. nih.govnankai.edu.cn Ligands based on spirobiindane and spirobifluorene have demonstrated high efficiency in a wide range of asymmetric reactions. nih.govnankai.edu.cn While there are no reports of chiral ligands derived from this compound, the inherent chirality of a resolved enantiomer of this compound could be translated into a chiral ligand. The hydroxyl group and the aromatic ring of the chromane moiety provide handles for the introduction of coordinating groups, such as phosphines or oxazolines.
Computational Chemistry and Theoretical Modeling of Spiro Chromane 2,1 Cyclobutan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For spiro[chromane-2,1'-cyclobutan]-4-ol, methods like Density Functional Theory (DFT) would be employed to determine its molecular geometry, orbital energies, and reactivity descriptors.
DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process reveals crucial information about bond lengths, bond angles, and the dihedral angles that define the molecule's three-dimensional shape. The presence of the spiro-cyclobutane ring introduces significant strain and unique stereochemistry, which would be precisely characterized.
Once the optimized geometry is obtained, further calculations can elucidate the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, a Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and charge distribution within the molecule. This would quantify the charges on each atom, offering insights into sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atoms of the hydroxyl and ether groups in the chromanol moiety are expected to be regions of high electron density.
Reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to predict how the molecule will interact with other chemical species. These descriptors include electronegativity, chemical hardness, and the Fukui function, which identifies the most reactive sites in the molecule for various types of reactions.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
| Charge on Hydroxyl Oxygen | -0.7 e | Highlights a potential site for electrophilic attack or hydrogen bonding. |
| Charge on C4 Carbon | +0.4 e | Suggests susceptibility to nucleophilic attack. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on actual calculations for this compound.
Molecular Dynamics Simulations for Conformational Studies
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. youtube.com This is particularly important for a flexible molecule like this compound, which can adopt various conformations.
An MD simulation would typically place the molecule in a simulated solvent environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds, allowing the molecule to explore its conformational space.
The primary goal of MD simulations for this molecule would be to identify the most stable conformations and the energy barriers between them. The orientation of the hydroxyl group on the chromane (B1220400) ring and the puckering of the cyclobutane (B1203170) ring are key conformational features that would be investigated. Understanding these dynamics is crucial, as the biological activity of a molecule is often tied to its ability to adopt a specific three-dimensional shape.
Analysis of the MD trajectory can also reveal information about the molecule's flexibility and the nature of its interactions with the solvent. For example, the formation and breaking of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules can be tracked over time.
Table 2: Potential Conformational States of this compound from MD Simulations
| Conformer | Dihedral Angle (C3-C4-O-H) | Relative Population | Key Feature |
| 1 | ~60° (gauche) | High | Axial orientation of the hydroxyl group. |
| 2 | ~180° (anti) | Moderate | Equatorial orientation of the hydroxyl group. |
| 3 | Variable | Low | Puckered and planar states of the cyclobutane ring. |
Note: This table presents a hypothetical scenario of conformational populations that could be obtained from an MD simulation. The actual populations would depend on the force field used and the simulation conditions.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry can be a powerful tool for predicting the likely reaction pathways of this compound. This is particularly useful for understanding its synthesis, degradation, or metabolic fate. The synthesis of related spiro[chroman-2,1'-cycloalkan]-4-ols has been reported, proceeding via the reduction of the corresponding spiro[chroman-2,1'-cycloalkan]-4-ones.
To predict reaction mechanisms, computational chemists would model the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates or transition states. Quantum chemical methods, such as DFT, are used to calculate the energies of these species.
For example, the dehydration of this compound to form the corresponding spiro[2H-chromene-2,1'-cyclobutane] could be investigated. The calculations would aim to determine the energy barrier for this reaction, which would indicate how readily it might occur. Different potential pathways, such as those catalyzed by an acid or a base, could be compared to determine the most favorable route.
The insights gained from these calculations can be invaluable for optimizing reaction conditions in a laboratory setting. For instance, if a calculated transition state shows significant charge separation, it would suggest that a polar solvent might accelerate the reaction.
Ligand-Target Interaction Modeling (General Research Focus)
A primary motivation for synthesizing novel molecules like this compound is the potential for biological activity. The chromanol scaffold is present in many biologically active compounds, including vitamin E and various anti-inflammatory and anti-cancer agents. nih.govfrontiersin.org Computational modeling, specifically molecular docking and molecular dynamics, is a cornerstone of modern drug discovery and would be central to investigating the therapeutic potential of this compound.
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (a ligand) to a larger molecule, typically a protein target. sigmaaldrich.com The first step would be to identify potential protein targets. Based on the activities of other chromanol-containing molecules, these could include enzymes like cyclooxygenases or lipoxygenases, or nuclear receptors. nih.gov
Once a target is selected, a docking simulation would be performed to place the this compound molecule into the active site of the protein. The docking algorithm would generate numerous possible binding poses and score them based on how well they fit and the non-covalent interactions they form with the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Following docking, a more rigorous MD simulation of the ligand-protein complex can be performed. This allows for an examination of the stability of the predicted binding pose and a more detailed analysis of the interactions over time. Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimate of the binding affinity. This approach has been successfully used to rationalize the potency of other spirocyclic chromane derivatives. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Binding Pose | Docking Score (kcal/mol) | Key Interactions |
| 1 | -8.5 | Hydrogen bond between hydroxyl group and a serine residue. Hydrophobic interactions with leucine (B10760876) and valine residues. |
| 2 | -7.9 | Pi-stacking between the aromatic ring of the chromane and a phenylalanine residue. |
| 3 | -7.2 | Water-bridged hydrogen bond network involving the ether oxygen. |
Note: The data in this table is for illustrative purposes only and does not represent results from an actual docking study.
Biological Relevance of Spirocyclic Chromanes and Cyclobutanes: a Structural Perspective in Research
Occurrence and Isolation in Natural Products
While direct isolation of Spiro[chromane-2,1'-cyclobutan]-4-ol from natural sources is not prominently reported, its constituent structural motifs, spirocyclic chromanes and cyclobutanes, are well-represented in the vast library of natural products.
The cyclobutane (B1203170) unit is a fundamental structural element found in a diverse array of naturally occurring compounds isolated from bacteria, fungi, plants, and marine invertebrates. openmedicinalchemistryjournal.com These compounds are often formed through photochemical reactions, such as the dimerization of olefins, driven by UV radiation. researchgate.net Cyclobutane-containing alkaloids, for instance, have been identified in various terrestrial and marine species and are noted for their biological activities. openmedicinalchemistryjournal.comnih.gov
Similarly, the spiro-chromane core is a key feature in a variety of natural products. Spiro-flavonoids, which contain a chromane-like structure, have been described in more than 40 species across eight plant families. nih.gov These complex structures, often possessing a spiro carbon at the C-3 position of a flavonoid precursor, highlight nature's use of the spirocyclic motif to generate three-dimensional complexity. nih.gov The spiro linkage is a recurring theme in natural products, creating rigid, structurally novel molecules that are attractive targets for total synthesis. rsc.orgrsc.org The presence of these individual components in numerous natural products underscores the biological relevance of the scaffolds that make up this compound.
Structural Significance in Biologically Active Compounds
The structural architecture of spirocyclic compounds, including those containing chromane (B1220400) and cyclobutane moieties, confers significant biological advantages. The spirocyclic nature of the central carbon atom imparts a rigid, three-dimensional conformation to the molecule. nih.gov This inherent rigidity can reduce the conformational entropy penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. nih.gov The introduction of a spiro center is a recognized strategy to "escape from flatland" in medicinal chemistry, moving away from planar molecules to improve pharmacological properties. nih.gov
The cyclobutane ring, despite its ring strain, is found in many potent natural products and synthetic drugs. researchgate.net It serves as a key structural component in compounds with confirmed antimicrobial, antibacterial, and antitumor activities. openmedicinalchemistryjournal.comnih.gov Its inclusion in a molecule can influence conformation and metabolic stability.
The chromane ring system is also a cornerstone of many biologically active molecules, including flavonoids and tocopherols (B72186) (Vitamin E). Spirochromanes, in particular, have been shown to possess potent anticancer activity. nih.gov The phenolic hydroxyl group often present in chromane derivatives can play a crucial role in their biological effects, such as antioxidant and antimicrobial activities, by interacting with biological targets or disrupting microbial membranes. nih.gov
The combination of these elements in a single scaffold, as seen in this compound, results in a molecule with a unique spatial arrangement of functional groups, making it a compelling structure for biological investigation.
Table 1: Examples of Biologically Active Compounds Featuring Spiro, Chromane, or Cyclobutane Motifs
| Compound/Class | Core Motif | Reported Biological Activity | Reference(s) |
|---|---|---|---|
| Sceptrin | Cyclobutane | Antimicrobial | openmedicinalchemistryjournal.com |
| Spirochromane Piperidines | Spirochromane | Anticancer | nih.gov |
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones | Spirochromane | Antimicrobial, Antioxidant | nih.govmdpi.com |
| Cyclobutane-containing Alkaloids | Cyclobutane | Antibacterial, Antitumor, Antimicrobial | openmedicinalchemistryjournal.comnih.gov |
Role as Privileged Scaffolds in Heterocyclic Chemistry and Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. nih.gov The chromone (B188151) scaffold, a close relative of chromane, is widely recognized as a privileged structure in medicinal chemistry. nih.govacs.orgnih.goveurekaselect.com It forms the basis for compounds targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. nih.govacs.org
Spirocyclic systems, in general, are increasingly valued in drug discovery. nih.gov Their structural novelty and inherent three-dimensionality are attractive features for designing new therapeutic agents. rsc.orgnih.gov The spiro motif allows for the exploration of new chemical space and can lead to compounds with improved drug-like properties.
The spirochromane framework, as exemplified by this compound, combines the benefits of both the chromane system and the spirocyclic design. This fusion creates a rigid and structurally complex scaffold that can be decorated with various functional groups to modulate biological activity. Its utility has been demonstrated in the development of inhibitors for various biological targets, including protein kinases and histone acetyltransferases (HATs). nih.govnih.gov The adaptability of the spirochromane scaffold makes it a valuable starting point for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Several studies on analogues of spirochromanes have provided valuable insights into the structural features required for biological activity.
For instance, in the development of spirochromanone analogues as anticancer agents, SAR studies revealed that the nature and position of substituents on the chromanone core and the spiro-linked ring are critical for activity. nih.gov A study on spiro-[chromane-2,4'-piperidine]-4-one derivatives identified compounds with potent cytotoxicity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. nih.gov The most potent analogues were found to be more selective towards cancer cells over normal cells and induced apoptosis. nih.gov
In another example, SAR studies on a series of spirochromane pan-Akt inhibitors showed that modifications to the scaffold could improve enzyme potencies and selectivity over related kinases. nih.gov Replacing the phenolic hinge binder, however, led to excellent enzyme activity but with a loss of selectivity. nih.gov
Furthermore, research on spirocyclic chromane derivatives as potential treatments for prostate cancer involved designing new compounds based on a lead molecule, A-485, a known HAT inhibitor. nih.govnih.gov The SAR exploration led to the synthesis of a derivative, B16, which showed potent inhibition of enzalutamide-resistant prostate cancer cells with an IC50 value of 96 nM. nih.govnih.gov Molecular docking studies suggested that key hydrogen bonds and hydrophobic interactions within the target's active site were responsible for the observed potency. nih.gov
Similarly, SAR and structure-property relationship (SPR) studies on a spirocyclic chroman-4-one with antimalarial activity highlighted the importance of the spirocyclic chromane moiety and its two alcohol groups for its parasiticidal action. nih.gov
These studies collectively demonstrate that the spirochromane skeleton is a tunable scaffold. Modifications to the aromatic ring, the spiro-fused ring, and the substituents at various positions can have a profound impact on biological activity, selectivity, and pharmacokinetic properties.
Table 2: Summary of Selected Structure-Activity Relationship (SAR) Findings for Spirochromane Analogues
| Spirochromane Analogue Class | Target/Activity | Key SAR Findings | Reference(s) |
|---|---|---|---|
| Spiro-[chromane-2,4'-piperidine]-4-ones | Anticancer (MCF-7, B16F10) | Specific substitutions on the piperidine (B6355638) and chromanone rings led to potent and selective cytotoxicity. Compound Csp 12 arrested the cell cycle in the G2 phase. | nih.gov |
| Spirochromanes | Akt Inhibitors | SAR optimization improved enzyme potency and selectivity over PKA. The phenol (B47542) hinge binder was found to be important for selectivity. | nih.gov |
| Spirocyclic Chromanes | Antimalarial (Dd2, 3D7 strains) | The spirocyclic chromane core and the 4-hydroxyl group were identified as essential features for antimalarial activity. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sceptrin |
| Spirochromane Piperidines |
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones |
| A-485 |
| B16 |
| Csp 12 |
Q & A
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology : Screen against TRPV1 receptors (IC₅₀ assays) or microbial/fungal targets (e.g., antifungal activity via microdilution assays). For example, GRC-6211 (a spiro[chromane-2,1'-cyclobutane] derivative) showed TRPV1 antagonism with IC₅₀ = 3.8 nM in humans . Dose-response curves and selectivity profiling against related receptors (e.g., TRPA1) are critical to rule off-target effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodology : Use design of experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, Sc(OTf)₃ improved yields of spiro[chromane-3,1'-cyclohexane] derivatives by stabilizing transition states in α-C(sp³)-H functionalization . Kinetic studies (e.g., monitoring via in situ IR) identify rate-limiting steps, while additives like molecular sieves may suppress side reactions .
Q. What computational approaches predict binding interactions of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like TRPV1. For instance, compound C6 (a spirochromane derivative) formed hydrogen bonds with Tyr60 and Cys387 in Mycobacterium tuberculosis flavoenzyme docking studies . Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
Q. How can structural-activity relationships (SAR) guide the design of derivatives with improved potency?
- Methodology : Synthesize analogs with substituent variations (e.g., halogenation, hydroxyl group protection) and correlate changes with bioactivity. For example, fluorination at the cyclobutane ring in GRC-6211 enhanced TRPV1 selectivity . Comparative NMR and MS data track electronic effects, while X-ray structures reveal steric constraints .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, buffer pH). For example, TRPV1 IC₅₀ values vary between species (rat vs. human) due to receptor polymorphisms . Validate purity (>95% via HPLC) to exclude batch-dependent impurities. Meta-analyses of published data (e.g., antifungal IC₅₀ ranges) identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
